Vitamin E acetate
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Overview
Description
Vitamin E acetate, also known as alpha-tocopheryl acetate, is a derivative of vitamin E. It is a fat-soluble antioxidant that is widely used in dietary supplements, cosmetics, and dermatological products. This compound is known for its stability and ability to protect cells from oxidative damage by neutralizing free radicals .
Scientific Research Applications
Vitamin E acetate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin E acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The process involves the use of a catalyst, typically a modified resin loaded with proton strong acid and Lewis acid. The reaction is carried out in a microchannel reactor, which enhances the mass transfer effect and increases the reaction rate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:
- Dissolving 2,3,5-trimethylhydroquinone in a solvent with a catalyst.
- Adding isophytol dropwise under nitrogen protection.
- Heating and maintaining the reaction temperature.
- Separating the liquid and distilling under reduced pressure to recover the solvent.
- Washing and extracting the reaction liquid to obtain crude this compound .
Chemical Reactions Analysis
Types of Reactions: Vitamin E acetate undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, reacting with free radicals to form stable tocopheroxyl radicals.
Reduction: The tocopheroxyl radical can be reduced back to alpha-tocopherol by other antioxidants.
Hydrolysis: In the presence of water and enzymes, this compound can be hydrolyzed to release free alpha-tocopherol.
Common Reagents and Conditions:
Oxidation: Involves reactive oxygen species (ROS) and free radicals.
Reduction: Requires reducing agents like ascorbic acid.
Hydrolysis: Catalyzed by esterases in biological systems.
Major Products:
Oxidation: Tocopheroxyl radical.
Reduction: Alpha-tocopherol.
Hydrolysis: Alpha-tocopherol and acetic acid.
Mechanism of Action
Vitamin E acetate exerts its effects primarily through its antioxidant activity. It incorporates itself into cell membranes, where it reacts with lipid peroxyl radicals to form stable tocopheroxyl radicals, thereby preventing lipid peroxidation. This action helps maintain cell membrane integrity and protects against oxidative damage . Additionally, this compound is involved in cellular signaling, gene regulation, and immune function .
Comparison with Similar Compounds
Vitamin E acetate is compared with other vitamin E derivatives, such as:
Alpha-tocopherol: The most biologically active form of vitamin E, but less stable than its acetate derivative.
Tocopheryl succinate: Another ester derivative with similar antioxidant properties but different solubility and stability profiles.
Tocotrienols: Compounds with unsaturated side chains, offering different biological activities and health benefits.
Uniqueness: this compound is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations. It provides a longer shelf life and is slowly hydrolyzed to release free tocopherol, offering prolonged antioxidant protection .
Properties
Molecular Formula |
C31H52O3 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |
InChI Key |
ZAKOWWREFLAJOT-ADUHFSDSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Synonyms |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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